![molecular formula C14H20Cl2N2O B1463967 2-Chlor-N-{[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}acetamid-Hydrochlorid CAS No. 1311317-48-2](/img/structure/B1463967.png)
2-Chlor-N-{[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}acetamid-Hydrochlorid
Übersicht
Beschreibung
2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride is a chemical compound with the CAS Number: 1311317-48-2 . It has a molecular weight of 303.23 . The IUPAC name for this compound is 2-chloro-N-[4-(1-pyrrolidinylmethyl)benzyl]acetamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN2O.ClH/c15-9-14(18)16-10-12-3-5-13(6-4-12)11-17-7-1-2-8-17;/h3-6H,1-2,7-11H2,(H,16,18);1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffdesign und Synthese
Der Pyrrolidinring, der in dieser Verbindung vorhanden ist, ist ein häufiges Merkmal in vielen biologisch aktiven Molekülen. Seine gesättigte Natur und das Vorhandensein von Stickstoff machen ihn zu einem exzellenten Gerüst für das Wirkstoffdesign . Die Verbindung kann zur Synthese neuer Derivate mit potenziellen therapeutischen Wirkungen verwendet werden. Beispielsweise können Modifikationen am Pyrrolidinring zu neuen Verbindungen mit unterschiedlichen biologischen Aktivitäten führen, die auf ihre Wirksamkeit bei der Behandlung von Krankheiten untersucht werden können.
Pharmakologische Forschung: SAR-Studien
Struktur-Aktivitäts-Beziehungsstudien (SAR-Studien) sind entscheidend für das Verständnis, wie strukturelle Veränderungen an einem Molekül seine biologische Aktivität beeinflussen. Die Chlor- und Acetamidgruppen in dieser Verbindung können modifiziert werden, um eine Reihe von Analoga zu erzeugen. Diese Analoga können dann auf ihre biologische Aktivität getestet werden, was Einblicke in das molekulare Gerüst liefert, das für die gewünschte pharmakologische Wirkung erforderlich ist .
Organische Synthese: Baustein für komplexe Moleküle
Aufgrund seiner reaktiven funktionellen Gruppen dient diese Verbindung als vielseitiger Baustein in der organischen Synthese. Sie kann verschiedene chemische Reaktionen eingehen, um komplexe Moleküle mit potenziellen Anwendungen in verschiedenen Bereichen der Chemie und Materialwissenschaft zu bilden .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . These codes represent specific hazards related to skin irritation, serious eye irritation, and respiratory irritation respectively .
Wirkmechanismus
Target of Action
Derivatives of pyrrolidine, a component of this compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These receptors play crucial roles in pain perception and growth regulation, respectively .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition . This involves the compound binding to the active site of the target protein, preventing the natural substrate from interacting with the protein and thus inhibiting its function .
Biochemical Pathways
Pyrrolidine derivatives have been found to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These enzymes are involved in various biochemical pathways, including signal transduction, energy production, and immune response .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Pyrrolidine derivatives have been found to exhibit antioxidative and antibacterial properties, and their effects on the cell cycle have been characterized .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can affect the stability and activity of chemical compounds .
Biochemische Analyse
Biochemical Properties
2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring is known to enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and biochemical research . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, through various interactions, including hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, the compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can influence cellular function . The compound’s metabolism can affect metabolic flux and metabolite levels, which in turn can impact cellular processes and overall biochemical activity .
Transport and Distribution
The transport and distribution of 2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity by influencing its interactions with other biomolecules and its ability to modulate cellular processes .
Eigenschaften
IUPAC Name |
2-chloro-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-9-14(18)16-10-12-3-5-13(6-4-12)11-17-7-1-2-8-17;/h3-6H,1-2,7-11H2,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMXEPSCYBWYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CNC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311317-48-2 | |
| Record name | Acetamide, 2-chloro-N-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





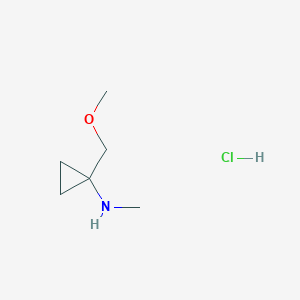
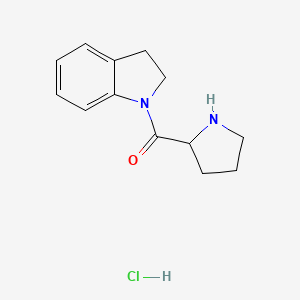
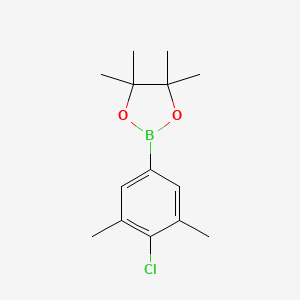
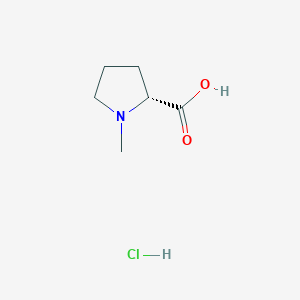
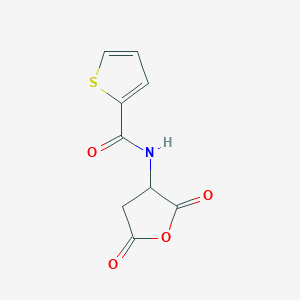
![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B1463899.png)

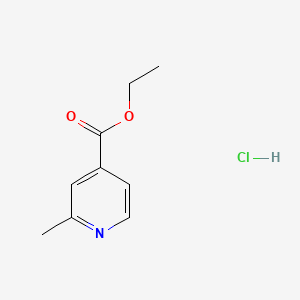



![[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1463907.png)